Cas no 958142-84-2 (N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-yl)-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide)

N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-yl)-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide structure
958142-84-2 structure
Product Name:N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-yl)-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide
CAS No:958142-84-2
MF:C23H24N4O2S
MW:420.527263641357
CID:6016492
PubChem ID:6624300
Update Time:2025-07-08

N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-yl)-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-yl)-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide
    • N-(4-ethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
    • HMS1508L19
    • SR-01000556363-1
    • 958142-84-2
    • AKOS021602646
    • N-(4-ethylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
    • F6548-3597
    • SR-01000556363
    • ChemDiv3_012581
    • BRD-A47115870-001-01-3
    • N-(4-ethylphenyl)-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide
    • AKOS002080863
    • Inchi: 1S/C23H24N4O2S/c1-4-15-9-11-16(12-10-15)24-19(28)13-30-23-25-18-8-6-5-7-17(18)21-26-20(14(2)3)22(29)27(21)23/h5-12,14,20H,4,13H2,1-3H3,(H,24,28)
    • InChI Key: PWMRAGJJRMQXHP-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(=CC=1)CC)=O)C1=NC2C=CC=CC=2C2=NC(C(N21)=O)C(C)C

Computed Properties

  • Exact Mass: 420.16199719g/mol
  • Monoisotopic Mass: 420.16199719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 99.4Ų

N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-yl)-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide Pricemore >>

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N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-yl)-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide Related Literature

Additional information on N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-yl)-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide

Introduction to N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-yl)-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide and Its Significance in Modern Chemical Research

N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-yl)-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide, a compound with the CAS number 958142-84-2, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This compound belongs to a class of heterocyclic sulfonamides that have garnered significant attention in recent years due to their potential therapeutic applications. The structural complexity of this molecule, characterized by its intricate arrangement of rings and functional groups, makes it a subject of intense study for researchers aiming to develop novel treatments for various diseases.

The core structure of N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-yl)-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide incorporates a imidazo1,2-cquinazolin scaffold, which is known for its versatility in drug design. This scaffold has been extensively explored in the development of compounds with anti-inflammatory, antiviral, and anticancer properties. The presence of a sulfanyl group at the 5-position of the imidazo1,2-cquinazolin ring further enhances its pharmacological profile by contributing to its binding affinity and metabolic stability.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in the pathogenesis of cancer and other chronic diseases. By targeting specific kinases, N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-yl)-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide may interfere with aberrant signaling cascades that drive disease progression. Recent studies have demonstrated that sulfonamide derivatives can effectively modulate kinase activity, making them promising candidates for therapeutic intervention.

The incorporation of a 4-ethylphenyl group into the molecule adds another layer of complexity and functionality. This aromatic moiety not only contributes to the overall solubility and bioavailability of the compound but also influences its interactions with biological targets. The ethyl substituent at the 4-position enhances the lipophilicity of the molecule, which can be advantageous for crossing biological membranes and achieving effective concentrations at target sites.

Propan-2-yl groups are strategically positioned within the structure to enhance metabolic stability while maintaining pharmacological activity. These groups help to prevent rapid degradation by enzymes such as cytochrome P450 oxidases, which are prevalent in the liver and other tissues. By incorporating these protective groups, researchers aim to extend the half-life of the compound and improve its therapeutic window.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions and pharmacokinetic properties. These tools have been instrumental in optimizing N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-yl)-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide for clinical development. By leveraging molecular modeling techniques, scientists can fine-tune the structure to enhance binding affinity, reduce off-target effects, and improve overall efficacy.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yields and purity. Advanced catalytic methods have been employed to facilitate key transformations, such as cyclization and sulfonamide formation. These synthetic strategies not only highlight the ingenuity of modern chemical methodologies but also underscore the importance of precision in constructing complex molecules.

Preclinical studies have provided preliminary evidence supporting the therapeutic potential of N-(4-ethylphenyl)-2-{3-oxo-2-(propan-2-y l)-imidazo1, cquinazolin-5-y lsulfanyl}acetamide. In vitro assays have demonstrated its ability to inhibit specific kinases with high selectivity. Additionally, animal models have shown promising results regarding its ability to modulate disease-related pathways without significant toxicity. These findings lay the groundwork for further clinical investigations aimed at validating its therapeutic efficacy in human populations.

The development of novel drug candidates is an iterative process that requires collaboration across multiple disciplines. Chemists work hand-in-hand with biologists and pharmacologists to design, synthesize, and test new molecules. This interdisciplinary approach is essential for translating laboratory discoveries into viable treatments that can address unmet medical needs. N-(4-Ethylphenyl)- - { 3-Oxo< strong>--- propan- 10

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